2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H22N2OS2 and its molecular weight is 358.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
The compound interacts with the cytochrome bd oxidase (Cyt-bd) in the Mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . The compound inhibits Cyt-bd, leading to ATP depletion .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition leads to ATP depletion, which disrupts the bacterium’s energy production and growth .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It disrupts the bacterium’s energy production and growth by depleting ATP . This can potentially lead to the death of the bacterium and the resolution of the tuberculosis infection .
Biochemical Analysis
Biochemical Properties
The compound 2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Cellular Effects
In cellular processes, this compound has shown to have significant antimycobacterial activity . It has been observed that this compound can influence cell function by exhibiting antimicrobial activity against certain strains of bacteria .
Molecular Mechanism
It is known that the compound has significant antimycobacterial activity, suggesting that it may interact with certain biomolecules in Mycobacterium tuberculosis .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-12(2)10-21-18(22)17-16(7-8-23-17)20-19(21)24-11-15-9-13(3)5-6-14(15)4/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPMBRKEAFGKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.